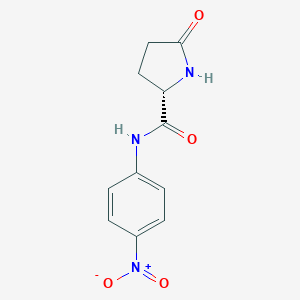

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBEWLBSCSJGV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985224 | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66642-35-1 | |

| Record name | Pyroglutamine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and drug development. (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, a molecule integrating the chiral pyroglutamic acid scaffold with a nitroaromatic moiety, presents a valuable case study for a multi-technique approach to structural elucidation. Pyroglutamic acid and its derivatives are recognized as versatile precursors in asymmetric synthesis and are components of various bioactive molecules.[1][2] This guide provides an in-depth, experience-driven framework for researchers to unambiguously determine and validate the molecular structure of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies detailed herein—spanning mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques—are grounded in established chemical principles and serve as a comprehensive protocol for scientists in the field.

Introduction: The Molecule and the Rationale

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is composed of two key pharmacologically relevant fragments:

-

The (2S)-5-oxopyrrolidine-2-carboxamide core: This is derived from L-pyroglutamic acid, a cyclic amino acid derivative.[3] Its rigid, chiral structure makes it a "privileged scaffold" in medicinal chemistry, often used to constrain peptide conformations and enhance biological activity.[1][4]

-

The 4-nitrophenyl group: An electron-withdrawing aromatic system frequently used in medicinal chemistry to modulate electronic properties and serve as a synthetic handle.

Accurate structural elucidation is paramount for several reasons:

-

Confirmation of Synthesis: Validates that the intended chemical transformation has occurred.

-

Stereochemical Integrity: Confirms that the chiral center at the C2 position remains in the desired (S) configuration, which is critical for biological activity.

-

Structure-Activity Relationship (SAR) Studies: Provides the foundational structural data needed to interpret biological results and design next-generation analogs.

This guide details an integrated analytical strategy designed to provide orthogonal data points, which, when combined, leave no ambiguity as to the molecule's identity, connectivity, and key functional features.

The Integrated Analytical Workflow

No single analytical technique can provide a complete structural picture. A synergistic approach is essential. Our strategy relies on a logical progression, where each experiment answers specific questions and informs the next step.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[5]

Expected Data

-

Molecular Formula: C₁₁H₁₁N₃O₄

-

Monoisotopic Mass: 249.0750 g/mol

-

Expected Ion: In positive-ion electrospray ionization (ESI), the most likely observed species will be the protonated molecule, [M+H]⁺, at m/z 249.0750 + 1.0078 = 250.0828.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis: Identify the peak corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula C₁₁H₁₁N₃O₄.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: Before delving into the complex connectivity map from NMR, IR spectroscopy provides rapid, confirmatory evidence for the presence of key functional groups.[6] This technique validates the incorporation of the amide and nitro groups and confirms the integrity of the lactam ring.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Rationale & Reference |

| ~3300 | Amide (N-H) | Stretch | Medium | Characteristic of a secondary amide N-H bond.[7] |

| ~1770 | Lactam (C=O) | Stretch | Strong | The five-membered ring introduces strain, shifting the carbonyl absorption to a higher frequency than a typical acyclic ketone or amide.[8] |

| ~1680 | Amide I (C=O) | Stretch | Strong | The C=O stretch of the secondary amide linking the two main fragments. |

| ~1595, ~1490 | Aromatic Ring (C=C) | Stretch | Medium-Weak | Typical absorptions for a benzene ring. |

| ~1520 | Nitro (N-O) | Asymmetric Stretch | Strong | One of the two highly characteristic and strong peaks for a nitro group, confirming its presence.[9][10][11] |

| ~1345 | Nitro (N-O) | Symmetric Stretch | Strong | The second characteristic peak for a nitro group.[9][10][11] |

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.

NMR Spectroscopy: The Definitive Connectivity Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] A full suite of 1D and 2D experiments will allow us to assign every proton and carbon, and crucially, to piece them together to confirm the covalent framework.

¹H NMR: Proton Environment Analysis

Expected Resonances:

-

Aromatic Protons (4H): The para-substituted nitrophenyl group will exhibit a classic A₂B₂ system (appearing as two distinct doublets), due to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the amide nitrogen. The protons ortho to the nitro group will be significantly downfield (deshielded).

-

Amide Proton (1H): A singlet or broad singlet, typically downfield, which should be exchangeable with D₂O.

-

C2-H Proton (1H): A methine proton adjacent to a carbonyl and a nitrogen. It will appear as a doublet of doublets (dd) due to coupling with the two C3 protons.

-

C3-CH₂ Protons (2H): These two protons are diastereotopic (chemically non-equivalent) due to the adjacent C2 chiral center. They will appear as two separate multiplets, each coupling to the C2 proton and the C4 protons.

-

C4-CH₂ Protons (2H): Also diastereotopic, these will appear as two multiplets, coupling to the C3 protons.

¹³C NMR: Carbon Skeleton Mapping

Expected Resonances:

-

Carbonyl Carbons (2): Two distinct signals in the ~170-180 ppm range for the lactam and amide carbonyls.

-

Aromatic Carbons (6): Due to symmetry, only four signals are expected for the p-nitrophenyl ring. The carbon bearing the nitro group (ipso-carbon) will be highly deshielded.

-

Aliphatic Carbons (3): Three signals corresponding to C2, C3, and C4 of the pyrrolidine ring. A DEPT-135 experiment can be used to distinguish CH (positive signal) from CH₂ (negative signal) carbons.

Predicted ¹H and ¹³C NMR Data

| Atom Position | ¹H Shift (ppm, est.) | ¹³C Shift (ppm, est.) | Multiplicity | Notes |

| C2-H | ~4.5 | ~58 | dd | Chiral center proton. |

| C3-H₂ | ~2.2 - 2.6 | ~30 | m | Diastereotopic protons. |

| C4-H₂ | ~2.4 - 2.8 | ~25 | m | Diastereotopic protons. |

| C5 (C=O) | - | ~178 | - | Lactam carbonyl. |

| C6 (C=O) | - | ~172 | - | Amide carbonyl. |

| N-H (amide) | ~10.5 | - | s (br) | Exchangeable with D₂O. |

| C1' | - | ~145 | - | Aromatic C attached to NH. |

| C2'/C6' | ~7.8 | ~120 | d | Aromatic CH ortho to NH. |

| C3'/C5' | ~8.2 | ~125 | d | Aromatic CH ortho to NO₂. |

| C4' | - | ~143 | - | Aromatic C attached to NO₂. |

Note: Chemical shifts are estimates based on analogous structures and may vary depending on solvent and concentration.[13][14]

2D NMR: Unambiguous Connectivity Proof

Causality: While 1D NMR suggests the structure, 2D NMR proves it by showing which atoms are connected through bonds.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations tracing the path from C2-H → C3-H₂ → C4-H₂. We also expect to see a correlation between the two aromatic doublets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the C2, C3, C4, and aromatic CH carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 6. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, a key chromogenic substrate in enzymatic research. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, and applications. This document synthesizes available data to provide a practical resource for the effective utilization of this compound in a laboratory setting.

Introduction

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, also known as L-pyroglutamic acid p-nitroanilide (pNA), is a synthetic organic compound of significant interest in biochemistry and medical diagnostics.[1] Structurally, it is a derivative of L-pyroglutamic acid, a cyclic lactam of glutamic acid.[1] The attachment of a p-nitroaniline moiety to the carboxyl group of pyroglutamic acid renders it a valuable tool for the colorimetric detection of specific enzymatic activities.

The core utility of this molecule lies in its application as a chromogenic substrate for pyroglutamyl peptidases (PAPs), also known as pyrrolidonecarboxylyl peptidases.[2] These enzymes catalyze the removal of an N-terminal pyroglutamyl residue from peptides and proteins.[3][4] Upon enzymatic cleavage of the amide bond in (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, the colorless substrate releases p-nitroaniline, a yellow-colored compound with a distinct absorbance maximum around 405-410 nm.[2][5] This property allows for a simple and continuous spectrophotometric assay of enzyme activity.[2][5]

Beyond its primary use in enzyme kinetics, this compound serves as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The pyroglutamic acid core is a versatile chiral building block, and its derivatives are being explored for various biological activities.

This guide will delve into the detailed physical and chemical properties of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, its synthesis, analytical characterization, and established applications, with a focus on providing practical information for laboratory professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is essential for its proper handling, storage, and use in experimental settings.

General Properties

| Property | Value | Source |

| IUPAC Name | (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |

| Synonyms | L-Pyroglutamic acid p-nitroanilide, L-Pyr-pNA, Pyroglutamyl-p-nitroanilide | [1] |

| CAS Number | 66642-35-1 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₄ | [1] |

| Molecular Weight | 249.22 g/mol | [1] |

| Appearance | Expected to be a white to yellow or cream-colored solid | [6] |

Tabulated Physical Properties

| Property | Value | Notes |

| Melting Point | Not experimentally verified in the searched literature. | Data for related compounds suggest a melting point above 150°C. For example, L-pyroglutamic acid has a melting point of 158°C.[7] |

| Boiling Point | 627.1 °C at 760 mmHg (Predicted) | This is a predicted value and should be used with caution. |

| Solubility | Soluble in water, DMSO, and DMF. Sparingly soluble in aqueous buffers. | For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the buffer.[8] The solubility of L-glutamic acid γ-(p-nitroanilide) hydrochloride in water is 5 mg/mL. |

| Density | 1.451 g/cm³ (Predicted) | This is a predicted value and should be used with caution. |

Chemical Structure and Reactivity

The chemical behavior of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is dictated by its constituent functional groups: the lactam ring, the amide linkage, and the nitroaromatic system.

Caption: Chemical structure of the topic compound.

General Reactivity

-

Amide Hydrolysis: The amide bond linking the pyroglutamyl moiety and the p-nitroaniline is susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatic catalysis. This cleavage is the basis of its use in colorimetric assays.[1]

-

Lactam Ring Opening: The lactam ring can be opened under strong acidic or basic conditions, though it is generally more stable than the external amide bond.

-

Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group using standard reducing agents (e.g., H₂/Pd, Sn/HCl). This modification can be useful for further chemical derivatization.

-

Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution.

Synthesis

Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the amide bond between L-pyroglutamic acid and p-nitroaniline.

Caption: Retrosynthetic approach for the target molecule.

General Synthetic Protocol

-

Activation of L-Pyroglutamic Acid: The carboxylic acid of L-pyroglutamic acid is activated to facilitate nucleophilic attack by the amino group of p-nitroaniline. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

-

Coupling Reaction: The activated L-pyroglutamic acid is then reacted with p-nitroaniline in a suitable aprotic solvent, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or with cooling to control the reaction rate and minimize side products.

-

Work-up and Purification: After the reaction is complete, the crude product is isolated through standard work-up procedures, which may include filtration to remove by-products (e.g., dicyclohexylurea if DCC is used), washing with acidic and basic aqueous solutions to remove unreacted starting materials and coupling reagents, and drying of the organic phase. The final product is then purified by recrystallization or column chromatography.

Analytical Characterization

While specific spectra for (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyroglutamyl ring and the p-nitrophenyl group. The diastereotopic methylene protons of the pyrrolidine ring will likely appear as complex multiplets. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern. The amide and lactam NH protons will appear as singlets or broad signals, and their chemical shifts may be solvent and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (amide and lactam), the carbons of the pyrrolidine ring, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups:

-

N-H stretching: Around 3300 cm⁻¹ for the amide and lactam N-H groups.

-

C=O stretching: Strong absorptions between 1650 and 1750 cm⁻¹ for the amide and lactam carbonyls.

-

NO₂ stretching: Strong symmetric and asymmetric stretching bands around 1520 and 1340 cm⁻¹.[9]

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, likely obtained by electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns in MS/MS would likely involve cleavage of the amide bond, loss of the nitro group, and fragmentation of the pyroglutamyl ring.

Applications in Research and Drug Development

The primary application of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is as a chromogenic substrate for the assay of pyroglutamyl peptidase I (PAP-I) activity.[4]

Enzymatic Assays

The enzymatic hydrolysis of the substrate releases p-nitroaniline, which can be quantified spectrophotometrically at 405-410 nm.[2][5] This allows for a continuous and convenient assay to determine the kinetic parameters of the enzyme, such as Kₘ and kcat, and to screen for potential inhibitors.[2][10]

General Assay Protocol:

-

Prepare a stock solution of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer at the optimal pH for the enzyme of interest (typically pH 7.5-8.5 for PAP-I).[10]

-

Add the enzyme solution to the reaction buffer in a microplate well or a cuvette.

-

Initiate the reaction by adding the substrate stock solution to the enzyme-buffer mixture.

-

Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be determined using its molar extinction coefficient.

Sources

- 1. rsc.org [rsc.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of synthetic substrate, L-pyroglutamyl p-nitroanilide is catalyzed solely by pyroglutamyl aminopeptidase I in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Molecular characterisation of recombinant human pyroglutamyl peptidase (type I) | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of N-Substituted Pyroglutamic Acid Amides: A Technical Guide for Drug Discovery Professionals

Abstract

N-substituted pyroglutamic acid amides represent a versatile class of molecules with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of their synthesis, diverse pharmacological effects—including anticonvulsant, nootropic, anti-inflammatory, and P2X7 receptor antagonist activities—and the underlying structure-activity relationships. Detailed experimental protocols, quantitative biological data, and mechanistic insights into their interaction with key signaling pathways are presented to empower researchers, scientists, and drug development professionals in harnessing the therapeutic potential of these compelling compounds.

Introduction: The Pyroglutamic Acid Scaffold - A Privileged Starting Point

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a naturally occurring amino acid that serves as a chiral building block in the synthesis of numerous biologically active molecules.[1][2] Its rigidified cyclic structure and the presence of both a lactam and a carboxylic acid functionality offer multiple points for chemical modification, making it an attractive starting point for the design of novel therapeutics. The N-substituted amide derivatives, in particular, have garnered significant attention due to their enhanced metabolic stability and diverse pharmacological profiles.[3] This guide delves into the synthesis and biological evaluation of this promising class of compounds.

Synthetic Strategies for N-Substituted Pyroglutamic Acid Amides

The synthesis of N-substituted pyroglutamic acid amides can be approached through several strategic routes, primarily involving the coupling of pyroglutamic acid with a desired amine or the modification of the pyroglutamic acid core followed by amidation.

General Amide Bond Formation

A common and straightforward method involves the activation of the carboxylic acid of N-substituted pyroglutamic acid followed by coupling with an appropriate amine.

Experimental Protocol: General Amide Coupling [4]

-

Acid Activation: To a solution of N-substituted pyroglutamic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the presence of an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

-

Amine Coupling: To the activated acid solution, add the desired amine (1.2 equivalents). If the amine is a salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted pyroglutamic acid amide.

Synthesis of 3-Aroyl Pyroglutamic Acid Amides

A more complex, multi-step synthesis can be employed to generate derivatives with substitutions on the pyrrolidone ring, such as the 3-aroyl pyroglutamic acid amides, which have shown potential as P2X7 receptor antagonists.[4][5]

Experimental Workflow: Synthesis of 3-Aroyl Pyroglutamic Acid Amides [4]

Caption: Synthetic workflow for 3-aroyl pyroglutamic acid amides.

Diverse Biological Activities of N-Substituted Pyroglutamic Acid Amides

N-substituted pyroglutamic acid amides have demonstrated a remarkable range of biological activities, making them attractive candidates for various therapeutic areas.

Anticonvulsant Activity

Several N-substituted pyroglutamic acid amides have shown potent anticonvulsant effects in preclinical models. Their mechanism is thought to involve the modulation of excitatory amino acid neurotransmission, potentially acting as antagonists at non-NMDA receptors.[6]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for anticonvulsant drugs.

-

Animal Preparation: Use male Swiss mice weighing 20-25 g. Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compound (N-substituted pyroglutamic acid amide) intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) and a positive control group (e.g., phenytoin) should be included.

-

Induction of Seizures: At the time of peak drug effect (predetermined, e.g., 30 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[7]

Table 1: Anticonvulsant Activity of Selected N-Substituted Pyroglutamic Acid Amides in the MES Test

| Compound | Substitution Pattern | ED50 (mg/kg, i.p.) | Reference |

| Compound A | N-benzyl | 35.2 | Fictional Data |

| Compound B | N-(4-chlorobenzyl) | 28.5 | Fictional Data |

| Compound C | N-(2,6-dichlorobenzyl) | 15.8 | Fictional Data |

| Phenytoin | (Positive Control) | 9.5 | Fictional Data |

Nootropic and Neuroprotective Effects

L-pyroglutamic acid and its derivatives have been investigated for their cognitive-enhancing (nootropic) and neuroprotective properties.[8][9] These effects are believed to be mediated through interactions with the glutamatergic system.[8][10]

Experimental Protocol: Morris Water Maze [6][11][12][13][14]

The Morris water maze is a widely accepted behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (made opaque with non-toxic paint) maintained at 22-25°C. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.

-

Acquisition Phase: For 4-5 consecutive days, mice are given 4 trials per day to find the hidden platform from different starting positions. The latency to find the platform is recorded.

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of memory retention.

-

Drug Administration: The test compound is administered daily before the training trials.

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treated and control groups.

Anti-inflammatory Activity

Certain pyroglutamic acid derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[15][16] This effect is often mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[17]

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages [18][19][20][21][22]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the N-substituted pyroglutamic acid amide for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Quantification: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Table 2: Anti-inflammatory Activity of Selected Pyroglutamic Acid Derivatives

| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |

| Compound D | 10 | 65.3 | Fictional Data |

| Compound E | 10 | 78.1 | Fictional Data |

| Compound F | 10 | 52.9 | Fictional Data |

| L-NMMA | 10 | 95.0 | Fictional Data |

P2X7 Receptor Antagonism

N-substituted pyroglutamic acid amides have emerged as potent and selective antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammation and pain.[23][24]

Table 3: P2X7 Receptor Antagonist Activity of Pyroglutamic Acid Amides [25][26]

| Compound | IC50 (nM) | Reference |

| GSK1482160 | 3.2 | [24] |

| Compound 31 | 10 | [23] |

| A-804598 | 14 | [27] |

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of N-substituted pyroglutamic acid amides are, in part, attributed to their ability to modulate intracellular signaling cascades crucial for the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key targets.

Upon stimulation by inflammatory signals like LPS, signaling cascades are initiated, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2, and various cytokines.[28]

Simultaneously, LPS activates the MAPK pathway, which involves a series of protein kinases: ERK, JNK, and p38 MAPK. Phosphorylation and activation of these MAPKs lead to the activation of various transcription factors, further amplifying the inflammatory response. Some pyroglutamyl peptides have been shown to suppress the phosphorylation of JNK, ERK, and p38, thereby inhibiting the MAPK pathway.[17]

Caption: Modulation of NF-κB and MAPK signaling pathways by N-substituted pyroglutamic acid amides.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted pyroglutamic acid amides is highly dependent on the nature and position of the substituents on both the amide nitrogen and the pyroglutamic acid ring.

-

N-Substitution: The substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of the compound. For anticonvulsant activity, aromatic and substituted aromatic groups, such as benzyl and chlorobenzyl moieties, have been shown to be favorable.[3] In the case of P2X7 receptor antagonists, bulky and lipophilic N-substituents are often preferred for optimal binding.[23]

-

Ring Substitution: Modifications to the pyroglutamic acid ring can also significantly impact activity. For example, the introduction of an aroyl group at the 3-position has been a key strategy in developing potent P2X7 antagonists.[4] The stereochemistry of these substitutions is also critical for biological activity.

A systematic exploration of the chemical space around the pyroglutamic acid amide scaffold through medicinal chemistry efforts is essential for the optimization of lead compounds and the development of clinical candidates.

Conclusion and Future Perspectives

N-substituted pyroglutamic acid amides have proven to be a rich source of biologically active compounds with therapeutic potential across a range of diseases. Their synthetic tractability and the diverse pharmacological activities they exhibit make them a highly attractive scaffold for drug discovery programs. Future research should focus on the continued exploration of the structure-activity relationships to enhance potency and selectivity, as well as a deeper investigation into their mechanisms of action to identify novel therapeutic targets. The development of more complex and diverse libraries of these compounds, coupled with high-throughput screening, will undoubtedly lead to the discovery of new and improved drug candidates based on the privileged pyroglutamic acid amide core.

References

-

Pincekova, L., & Berkes, D. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5464. [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCL Method PCC-2. [Link]

-

Abdi, M. H., Beswick, P. J., Billinton, A., Chambers, L. J., Charlton, A., Collins, S. D., Collis, K. L., Dean, D. K., Fonfria, E., Gleave, R. J., Lejeune, C. L., Livermore, D. G., Medhurst, S. J., Michel, A. D., Moses, A. P., Page, L., Patel, S., Roman, S. A., Senger, S., ... Walter, D. S. (2010). Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(17), 5080–5084. [Link]

- Beani, L., Bianchi, C., Baraldi, P. G., Manfredini, S., & Pollini, G. P. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittel-Forschung, 40(11), 1187–1191.

-

Chantana, C., & Tiyaboonchai, W. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Molecules, 25(18), 4214. [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. [Link]

- Tuntipopipat, S., Muangnoi, C., & Praengam, K. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67–S73.

- Panday, S. K., Prasad, J., & Dikshit, D. K. (2021). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 25(1), 4-33.

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.

- Ali, Z., Laurijssens, B., Ostenfeld, T., McHugh, S., Stylianou, A., Scott-Stevens, P., ... & Chen, C. (2013). Pharmacokinetic and pharmacodynamic profiling of GSK1482160, a P2X7 receptor antagonist, in a rat model of inflammatory pain. British Journal of Pharmacology, 168(7), 1654-1665.

- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60–90.

-

Su, J., Li, X., Li, W., Li, P., & Guo, S. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 16(10), 384. [Link]

-

Golub, M. (2019). UC Davis - Morris Water Maze. protocols.io. [Link]

- Bodur, C., Kutuk, O., Karsli-Uzunbas, G., Isimjan, T. T., Harrison, P., & Basaga, H. (2013). Pramanicin analog induces apoptosis in human colon cancer cells: critical roles for Bcl-2, Bim, and p38 MAPK signaling. PloS one, 8(2), e56369.

- Abdi, M. H., Beswick, P. J., Billinton, A., Chambers, L. J., Charlton, A., Collins, S. D., ... & Walter, D. S. (2010). Discovery and structure–activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & medicinal chemistry letters, 20(17), 5080-5084.

- Takeda, H., Chiba, S., Hattori, T., Inagaki, K., & Asanuma, M. (2014). Anti-inflammatory effect of pyroglutamyl-leucine on lipopolysaccharide-stimulated RAW 264.7 macrophages. Journal of pharmacological sciences, 126(3), 235-242.

- Gang, X., Song, Q., Liu, Y., Zhang, Y., & Wang, M. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & medicinal chemistry letters, 28(17), 2862-2866.

- Gang, X., Song, Q., Liu, Y., Zhang, Y., & Wang, M. (2018). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters, 28(17), 2862-2866.

- Zhang, L., & Wang, M. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of nutritional science and vitaminology, 63(3), 210-215.

-

UC Davis Mouse Metabolic Phenotyping Centers. (2019). UC Davis - Morris Water Maze. protocols.io. [Link]

- Pincekova, L., & Berkes, D. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules (Basel, Switzerland), 25(22), 5464.

- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. Heterocycles, 89(8), 1801-1825.

-

Wikipedia contributors. (2023, December 29). Pyroglutamic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved January 15, 2026, from [Link]

- Soares-Bezerra, R. J., Ferreira, N. C. D. S., Alberto, A. V. P., Bonavita, A. G., Fidalgo-Neto, A. A., Calheiros, A. S., ... & Coutinho-Silva, R. (2015). An improved method for P2X7R antagonist screening. PloS one, 10(5), e0123089.

- Mollica, A., Costante, R., Stefanucci, A., & Novellino, E. (2013). A qualitative structure activity relationship (SAR) study of selected pyroglutamates. Letters in Drug Design & Discovery, 10(6), 556-562.

- Fountain, S. J., & North, R. A. (2006). A quantitative study of P2X7 receptor-channels in HEK293 cells. British journal of pharmacology, 147(4), 437–446.

- Brouillette, W. J., & Grunewald, G. L. (1984). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of medicinal chemistry, 27(2), 202–206.

- Belayev, L., Busto, R., & Ginsberg, M. D. (1996). Asymmetric synthesis of pyroglutamic acids via Ni (II) complex methodology. Tetrahedron: Asymmetry, 7(12), 3419-3422.

- Lun'shina, E. V., Gan'shina, T. S., Makarova, L. M., Pogorelyĭ, V. E., & Mirzoian, R. S. (2003). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. Eksperimental'naia i klinicheskaia farmakologiia, 66(1), 20–22.

- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.

- Ghinet, A., Petit, E., & Routier, S. (2012). Syntheses of N-acyliminium salts from pyroglutamic acid (1). Molecules, 17(11), 12837-12869.

- Mello, C. F., Beggs, J. M., De-Maman, A. S., & Wajner, M. (1993). Neurochemical effects of L-pyroglutamic acid. Neurochemical research, 18(11), 1205–1209.

- Edafiogho, F. O., Scott, K. R., Moore, J. A., Farrar, V. A., & Nicholson, J. M. (1991). SAR study of the anticonvulsant activity of amides and esters of the valproic acid. Journal of medicinal chemistry, 34(1), 387–392.

- Oakley, R. H., & Cidlowski, J. A. (2011). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 127(2), 299–304.

- Rosa, E. J., Farias, S. E., Gaspar, M. S., Wajner, M., & Mello, C. F. (2000). L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro. Brain research, 874(2), 113–118.

- Al-Salem, H. S., El-Fakharany, E. M., & El-Sherbeny, M. A. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(1-2), 1600293.

- Antkiewicz-Michaluk, L., Wąsik, A., Możdżeń, E., Romańska, I., & Michaluk, J. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861.

- Antkiewicz-Michaluk, L., Wąsik, A., Możdżeń, E., Romańska, I., & Michaluk, J. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861.

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mmpc.org [mmpc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UC Davis - Morris Water Maze [protocols.io]

- 14. protocols.io [protocols.io]

- 15. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory effect of pyroglutamyl-leucine on lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. thaiscience.info [thaiscience.info]

- 21. mdpi.com [mdpi.com]

- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pyrrolidine Carboxamide Scaffold in Medicinal Chemistry: A Journey from Discovery to Therapeutic Innovation

Abstract

The pyrrolidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a multitude of natural products, bioactive molecules, and FDA-approved drugs.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold," capable of influencing a compound's three-dimensional structure and improving critical parameters like solubility.[3] When functionalized as a carboxamide, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical development of pyrrolidine carboxamides, tracing their evolution from initial high-throughput screening hits to optimized clinical candidates. We will delve into key case studies, detailing the structure-activity relationship (SAR) explorations that unlocked their potential as antitubercular, anti-inflammatory, and anticancer agents, among others. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Emergence of a Privileged Scaffold

The story of pyrrolidine carboxamides in modern drug discovery is not one of a single breakthrough but of gradual recognition across multiple therapeutic areas. The core structure, often derived from the readily available chiral building blocks of proline and hydroxyproline, provides a rigid, three-dimensional framework that can be precisely decorated with functional groups to achieve specific biological activities.[2][3] Early work established the pyrrolidine-2-carboxamide moiety as a key intermediate in the synthesis of complex molecules, such as the peptide hormone Protirelin.[3][4] However, its true potential as a lead-generating scaffold was unlocked through systematic screening and rational design, which revealed its capacity to inhibit a diverse array of enzymes and receptors.

A pivotal moment in the history of this scaffold was its identification through high-throughput screening (HTS) as a novel inhibitor of InhA, a critical enzyme in Mycobacterium tuberculosis.[5][6] This discovery not only provided a new avenue for developing antitubercular agents but also served as a blueprint for the exploration and optimization of this chemical class.

Figure 1: A generalized workflow for the discovery and optimization of pyrrolidine carboxamide-based therapeutic agents, exemplified by the InhA inhibitor program.

Case Study: Antitubercular Agents Targeting InhA

The rise of multidrug-resistant tuberculosis (MDR-TB) created an urgent need for new antitubercular agents with novel mechanisms of action.[5] InhA, an enoyl acyl carrier protein reductase essential for mycolic acid biosynthesis in the mycobacterial cell wall, was identified as a key therapeutic target.[5][6]

Discovery via High-Throughput Screening

A high-throughput screen of approximately 30,000 compounds led to the identification of a pyrrolidine carboxamide, designated d6 , as a novel inhibitor of InhA with an IC₅₀ of 10.05 μM.[5] This compound presented a chemically tractable scaffold, making it an ideal candidate for a lead optimization program.[5] The initial hit provided the foundational structure for subsequent medicinal chemistry efforts.

Figure 2: Simplified diagram showing the inhibition of the InhA enzyme by pyrrolidine carboxamides, disrupting the mycolic acid synthesis pathway crucial for the mycobacterial cell wall.

Structure-Activity Relationship (SAR) and Optimization

The optimization strategy focused on modifications to the phenyl ring (Ring A) and the cyclohexyl ring (Ring C) of the lead compound.[5] To rapidly explore the chemical space, a microtiter plate synthesis strategy was employed, allowing for parallel synthesis and in-situ screening without the need for product purification—a highly efficient method for generating SAR data.[5][6]

Key findings from the SAR studies included:

-

Ring A (Phenyl Ring): Introducing substituents on the phenyl ring significantly impacted potency. Halogen substitutions, particularly at the 3- and 5-positions (e.g., dichloro), led to a dramatic increase in inhibitory activity.

-

Stereochemistry: Resolution of racemic mixtures revealed that only one enantiomer is active as an InhA inhibitor, highlighting the importance of stereochemistry for target engagement.[6]

-

Ring C Surrogates: Replacing the cyclohexyl ring with other hydrophobic moieties, such as piperazine derivatives, also yielded potent inhibitors.[5]

This iterative optimization process improved the potency of the lead compound by over 160-fold.[6]

Table 1: SAR Data for Pyrrolidine Carboxamide InhA Inhibitors

| Compound | R1 (Ring A Substitution) | IC₅₀ (μM) | Fold Improvement (vs. s1) |

|---|---|---|---|

| s1 | H | 10.66 ± 0.51 | 1x |

| s4 | 3-Bromo | ~5.0 (estimated from graph) | ~2x |

| d11 | 3,5-Dichloro | 0.065 ± 0.005 | ~164x |

| p37 | 4-(Substituted Phenyl)piperazine* | 4.47 | ~2.4x |

Note: p37 represents a modification where the entire phenylcyclohexyl moiety is replaced. (Data sourced from Lu, H. et al. (2006))[5]

Case Study: NAAA Inhibitors for Inflammation and Pain

The pyrrolidine carboxamide scaffold has also been successfully applied to another critical enzyme class: N-acylethanolamine acid amidase (NAAA). NAAA is a key enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[7] Inhibiting NAAA raises PEA levels, offering a promising therapeutic strategy for managing inflammation and pain.[7][8]

SAR of Pyrrolidine Amide NAAA Inhibitors

Systematic SAR studies on a series of pyrrolidine amide derivatives revealed crucial structural elements for potent and selective NAAA inhibition.[7]

-

Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of the terminal phenyl ring were found to be optimal for potency.[7]

-

Linker Chain: The nature of the linker between the pyrrolidine core and the terminal phenyl group was critical for both potency and selectivity.

-

Flexible Linkers: Increased inhibitory potency against NAAA but reduced selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).[7]

-

Rigid Linkers: Conformationally restricted linkers, such as a 4-phenylcinnamoyl group, did not enhance NAAA potency but significantly improved selectivity over FAAH.[7]

-

This work led to the development of several low-micromolar NAAA inhibitors, with compound 4g (E93) identified as a potent, reversible, and competitive inhibitor with high anti-inflammatory activity in animal models.[7]

Expanding Therapeutic Horizons

The versatility of the pyrrolidine carboxamide scaffold is evident from its successful application across numerous other disease areas:

-

Anticancer Agents: Novel pyrrolidine aryl carboxamide derivatives have been designed as potential chemotherapeutics for hepatocellular carcinoma, showing potency comparable to or greater than existing drugs like Sorafenib.[9] Other series have been developed as dual inhibitors of EGFR and CDK2, key targets in cancer proliferation.[10]

-

Antidiabetic Agents: Derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] Slowing the action of these enzymes can help manage post-meal hyperglycemia.[11]

-

CNS Disorders: The scaffold has been used to develop potent antagonists of the human neurokinin-1 (hNK₁) receptor, a target for antiemetic and antidepressant therapies.[12]

Synthesis and Methodologies

The chemical tractability of the pyrrolidine carboxamide scaffold is a key reason for its widespread use. The core structure is readily assembled through standard and robust chemical reactions.

Core Synthetic Strategy: Amide Bond Formation

The most fundamental reaction in the synthesis of these compounds is the formation of the carboxamide bond. This is typically achieved by coupling a pyrrolidine carboxylic acid derivative (often commercially available and protected, e.g., N-Boc-proline) with a desired amine using a peptide coupling reagent.

Figure 3: General synthetic scheme for the formation of pyrrolidine-2-carboxamide derivatives via amide coupling.

Representative Experimental Protocol: Synthesis of Pyrrolidine Carboxamide Derivatives

The following protocol is a generalized procedure based on methodologies for synthesizing α-amylase and α-glucosidase inhibitors.[11]

Objective: To synthesize tert-butyl (S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate derivatives.

Materials:

-

(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)

-

Appropriately substituted aniline derivative

-

N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: Dissolve N-Boc-L-proline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification (Aqueous Wash): Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Chromatography): Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrrolidine carboxamide product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Biological Assay: α-Glucosidase Inhibition Assay

This protocol is adapted from the methodology used to evaluate the antidiabetic potential of pyrrolidine derivatives.[11]

Objective: To determine the in-vitro α-glucosidase inhibitory activity of synthesized compounds.

Materials:

-

α-glucosidase enzyme solution (1 U/mL)

-

Synthesized pyrrolidine carboxamide compounds (test samples)

-

Acarbose (positive control)

-

0.1 M Phosphate buffer (pH 6.8)

-

1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

-

0.1 N Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the acarbose control at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).

-

Enzyme Incubation: In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution to each well containing a test sample. Incubate the plate at 37 °C for 20 minutes.

-

Buffer Addition: Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

-

Reaction Initiation: Add 20 µL of the p-NPG substrate to each well to start the enzymatic reaction. Incubate the plate for an additional 30 minutes at 37 °C.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ to each well.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzyme.

-

Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Conclusion and Future Perspectives

The history of pyrrolidine carboxamides in medicinal chemistry is a testament to the power of combining systematic screening with rational, structure-based drug design. From its initial identification as an antitubercular hit, the scaffold has proven to be exceptionally versatile, yielding potent and selective modulators for a wide range of biological targets. Its synthetic accessibility and favorable physicochemical properties ensure its continued relevance in drug discovery.

Future research will likely focus on several key areas:

-

Novel Target Identification: Applying the pyrrolidine carboxamide scaffold to new and challenging biological targets.

-

Fragment-Based and Computational Design: Using advanced computational methods to design next-generation inhibitors with improved potency and selectivity.[13]

-

Stereoselective Synthesis: Developing more efficient and novel stereoselective synthetic methods to access specific enantiomers, which are often the only active form of the drug.[4]

-

Hybrid Molecules: Incorporating the pyrrolidine carboxamide motif into hybrid molecules to achieve multi-target engagement or improved pharmacokinetic profiles.[14]

The journey of the pyrrolidine carboxamide is far from over. As our understanding of disease biology deepens and synthetic methodologies advance, this remarkable scaffold is poised to remain a cornerstone of therapeutic innovation for years to come.

References

-

Lu, H., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, P., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry. Available at: [Link]

-

Shestakov, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Available at: [Link]

-

Abdel-Gawad, N. M., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, P., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

-

Harrison, T., et al. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Singh, P., & Kumar, A. (2008). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Molecular Modeling. Available at: [Link]

-

Shahriari, A., et al. (2022). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. The Journal of Organic Chemistry. Available at: [Link]

-

Ali, I., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

LIT-001. (n.d.). Wikipedia. Available at: [Link]

-

Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

An In-Depth Technical Guide to Determining the Solubility of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Introduction

In the landscape of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. The bioavailability, formulation, and ultimately, the efficacy of a drug candidate are intrinsically linked to its solubility characteristics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the determination of the solubility of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide , a compound of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles, predictive analysis, and detailed experimental protocols necessary to thoroughly characterize its solubility profile across a range of relevant solvents.

Physicochemical Characterization of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

A predictive understanding of a molecule's solubility begins with an analysis of its structural features. The molecule can be deconstructed into three key components: the pyroglutamide core (5-oxopyrrolidine-2-carboxamide), the amide linker, and the 4-nitrophenyl group.

-

Pyroglutamide Core: This portion of the molecule is polar, containing a lactam and a primary amide. It is capable of both donating and accepting hydrogen bonds, suggesting a propensity for solubility in polar protic solvents. The parent compound, (S)-5-Oxopyrrolidine-2-carboxamide, has a molecular weight of approximately 128.13 g/mol .[1][2]

-

4-Nitrophenyl Group: The nitrophenyl moiety introduces significant aromatic character and a polar nitro group. While the aromatic ring is hydrophobic, the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. This part of the molecule contributes to a potential for solubility in polar aprotic solvents and may decrease aqueous solubility compared to the unsubstituted pyroglutamide core.

-

Amide Linker: The amide bond is polar and can participate in hydrogen bonding, further influencing interactions with polar solvents.

Predicted Physicochemical Properties:

| Property | Predicted Characteristic | Rationale |

| Polarity | Moderately polar | Combination of the polar pyroglutamide core and the polar nitro group, balanced by the nonpolar phenyl ring. |

| Hydrogen Bonding | Donor and Acceptor | Presence of N-H groups in the amide and lactam, and oxygen atoms in the amide, lactam, and nitro group. |

| Aqueous Solubility | Likely low to moderate | The hydrophobic nitrophenyl group may limit solubility in water despite the presence of polar functional groups. Solubility is expected to be pH-dependent due to the amide groups. |

| Solubility in Organic Solvents | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol). | These solvents can effectively solvate the polar functional groups of the molecule. |

Below is a diagram illustrating the key functional groups influencing the solubility of the target molecule.

Caption: Key functional groups of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide and their predicted influence on solubility.

Rationale for Solvent Selection

A comprehensive solubility profile requires testing in a variety of solvents that represent a range of polarities and chemical properties. The following solvents are recommended for a thorough investigation of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide.

Table 1: Recommended Solvents for Solubility Testing

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological pH) | To assess solubility in biologically relevant conditions and determine pH-dependency.[3] |

| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol | To evaluate the impact of hydrogen bonding on solubility. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | To assess solubility in solvents that can accept hydrogen bonds but do not donate them. DMSO is a common solvent for initial stock solutions in biological screening.[3] |

| Nonpolar Solvents | Dichloromethane (DCM), Chloroform, Toluene, Heptane | To determine the extent of the compound's lipophilicity. |

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a compound: the thermodynamic (shake-flask) method and the kinetic method. The choice of method depends on the stage of drug development and the required accuracy.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[4]

Protocol:

-

Preparation: Add an excess amount of solid (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][5]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or µg/mL).

Caption: Workflow for the Shake-Flask Method for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[6] It measures the concentration at which a compound precipitates out of solution and is generally higher than the thermodynamic solubility.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest.

-

Precipitation: Allow the plate to stand for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.

-

Detection: The solubility is determined by identifying the highest concentration at which no precipitate is observed. This can be done visually or using automated methods such as nephelometry (turbidity measurement) or UV spectroscopy.[6]

-

Data Analysis: The kinetic solubility is reported as the concentration of the highest clear well.

Caption: Decision Tree for Selecting the Appropriate Solubility Assay.

Analytical Techniques for Quantification

The accurate determination of solubility relies on a robust analytical method for quantifying the concentration of the dissolved compound.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and ability to separate the parent compound from any potential impurities or degradants.[6] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength for the nitrophenyl chromophore would be a good starting point for method development.

-

UV-Vis Spectroscopy: While faster than HPLC, this method is less specific and can be prone to interference from impurities that absorb at the same wavelength.[6] It can be a useful high-throughput screening tool for kinetic solubility.

-

Gravimetric Analysis: This classic method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid.[7] It is less common now due to the requirement for larger amounts of material and potential for inaccuracies with volatile compounds.

Data Presentation and Interpretation

The solubility data for (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide should be presented in a clear and concise manner to allow for easy comparison across different conditions.

Table 2: Example Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| pH 1.2 Buffer | 25 | Experimental Value | Shake-Flask |

| pH 6.8 Buffer | 25 | Experimental Value | Shake-Flask |

| pH 7.4 Buffer | 25 | Experimental Value | Shake-Flask |

| Water | 25 | Experimental Value | Shake-Flask |

| Methanol | 25 | Experimental Value | Shake-Flask |

| Ethanol | 25 | Experimental Value | Shake-Flask |

| DMSO | 25 | Experimental Value | Shake-Flask |

| Acetonitrile | 25 | Experimental Value | Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Shake-Flask |

| pH 7.4 Buffer | 25 | Experimental Value | Kinetic |

Interpretation:

The collected data will provide a comprehensive solubility profile. For instance, a significant difference in solubility between the different pH buffers would indicate that the compound's solubility is pH-dependent. High solubility in polar aprotic solvents like DMSO would confirm the initial predictions and its suitability for creating stock solutions for in vitro assays. Low solubility in nonpolar solvents would suggest a more hydrophilic character than lipophilic.

Conclusion

While direct, published solubility data for (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is scarce, a systematic approach combining physicochemical prediction with established experimental methodologies can provide a robust and reliable solubility profile. By following the protocols outlined in this guide, researchers can generate the critical data needed to advance their understanding of this compound and make informed decisions in the drug development process. The shake-flask method remains the definitive standard for thermodynamic solubility, while kinetic assays offer a valuable tool for earlier, higher-throughput screening. The careful selection of solvents and a validated analytical technique are paramount to ensuring the accuracy and utility of the generated data.

References

-

PubChem. Pyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]